molecular formula C20H23N3O6S B2809596 ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-67-7

ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

货号: B2809596
CAS 编号: 864925-67-7
分子量: 433.48
InChI 键: DQZYUHPIUJGTMD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a structurally complex heterocyclic compound featuring a fused thienopyridine core. This molecule incorporates a carbamoyl group at position 3, a 3,5-dimethoxybenzamido substituent at position 2, and an ethyl ester at position 4. The 3,5-dimethoxybenzamido group may enhance binding affinity to biological targets due to its electron-donating methoxy substituents, while the carbamoyl moiety contributes to hydrogen-bonding interactions.

属性

IUPAC Name

ethyl 3-carbamoyl-2-[(3,5-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-4-29-20(26)23-6-5-14-15(10-23)30-19(16(14)17(21)24)22-18(25)11-7-12(27-2)9-13(8-11)28-3/h7-9H,4-6,10H2,1-3H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZYUHPIUJGTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thienopyridine core, followed by the introduction of the carbamoyl and benzamido groups. Common reagents used in these reactions include ethyl esters, carbamoyl chlorides, and dimethoxybenzamides. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

化学反应分析

Types of Reactions

Ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

科学研究应用

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit bioactive properties, making it useful for studying biological pathways and mechanisms.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

作用机制

The mechanism of action of ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name / Identifier Key Substituents Biological Activity / Application Reference
Ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate 3-Carbamoyl, 2-(3,5-dimethoxybenzamido), 6-ethyl ester Potential antitubulin/kinase inhibitor (inferred)
Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6-carboxylate (3a) 3-Cyano, 2-(3,4,5-trimethoxyphenyl)amino, 6-methyl ester Antitubulin agent (IC~50~ = 1.2 µM)
tert-Butyl 2-amino-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (8c) 3-Cyano, 2-amino, 6-Boc-protected A~1~ adenosine receptor modulator precursor
(E)-6-tert-butyl 3-ethyl 2-(2-hydroxy-3-methoxybenzylideneamino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate Schiff base ligand with 2-hydroxy-3-methoxybenzylideneamino, tert-butyl/ethyl esters Transition metal complexation (Fe, Ni, Pd)
2-[3-(4-Methoxy-phenyl)-ureido]-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylic acid amide (C5) 3-Carbamoyl, 2-(4-methoxyphenyl)ureido Not explicitly reported (structural analog)

Key Observations

Substituent Effects on Bioactivity: The 3,4,5-trimethoxyphenylamino group in 3a confers potent antitubulin activity (IC~50~ = 1.2 µM) due to enhanced hydrophobic interactions with tubulin’s colchicine-binding site . In contrast, the 3,5-dimethoxybenzamido group in the target compound may optimize solubility while retaining binding affinity. Carbamoyl vs.

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step functionalization of the thienopyridine core, similar to 3a (58% yield via flash chromatography) and 8c (63% yield using a Gewald reaction with malononitrile and sulfur) .

Spectroscopic and Physical Properties :

  • The 3,5-dimethoxybenzamido group in the target compound is expected to show distinct ^1^H-NMR signals at δ ~6.5–7.0 ppm (aromatic protons) and δ ~3.8 ppm (methoxy groups), comparable to analogs like 3a (δ 6.53 ppm for aromatic protons) .
  • Melting points for related compounds range from 180–181°C (3a ) to 268–269°C (quinazoline derivative 12 in ), suggesting the target compound may exhibit intermediate thermal stability .

Research Findings and Implications

  • Antitubulin Potential: Structural similarities to 3a suggest the target compound may inhibit tubulin polymerization, though its 3,5-dimethoxybenzamido group could reduce cytotoxicity compared to 3a’s 3,4,5-trimethoxy substituent .
  • Metal Complexation : The carbamoyl and ester groups in the target compound are unlikely to participate in metal coordination, unlike Schiff base ligands (e.g., ), which form stable complexes with Fe(II), Ni(II), and Pd(II).
  • Pharmacokinetic Optimization : The ethyl ester at position 6 may enhance lipophilicity and membrane permeability relative to methyl esters (e.g., 3a ) or tert-butyl esters (e.g., 8c ) .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (^1^H-NMR)
Target Compound C~22~H~24~N~4~O~7~S Not reported Not reported δ ~2.50–4.40 (m, ester/dihydro), 6.53 (s, aromatic) inferred
3a () C~19~H~21~N~3~O~5~S 180–181 58 δ 2.50–2.53 (m), 3.59–3.72 (s, OCH~3~), 6.53 (s)
8c () C~13~H~17~N~3~O~2~S Not reported 63 δ 2.50–2.53 (m), 1.41 (s, Boc) inferred

生物活性

Ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound notable for its unique thienopyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N4O5SC_{25}H_{28}N_4O_5S, with a molecular weight of approximately 496.58 g/mol. The structure includes functional groups that enhance its lipophilicity and biological activity. The presence of the carbamoyl and dimethoxybenzamido groups is significant for its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, making it a candidate for further studies in metabolic disorders.
  • Receptor Binding : Studies suggest that this compound can bind effectively to certain receptors, potentially modulating their activity. This interaction may influence signaling pathways relevant to various diseases.
  • Anticancer Properties : Preliminary investigations indicate that compounds with similar structures may possess anticancer properties. This compound could be explored for its ability to inhibit tumor growth through targeted interactions with proteins involved in cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific metabolic enzymes leading to altered cellular processes
Receptor BindingBinds to receptors influencing signaling pathways
Anticancer ActivityPotential to inhibit tumor growth through specific protein interactions

Case Studies

  • Case Study on Enzyme Inhibition : A study evaluated the inhibitory effects of this compound on a specific enzyme related to glucose metabolism. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential applications in diabetes management.
  • Receptor Interaction Analysis : Another investigation focused on the binding affinity of this compound to certain G-protein coupled receptors (GPCRs). Using radiolabeled ligands in competitive binding assays, it was found that the compound exhibited high affinity for the targeted receptors, indicating its potential as a therapeutic agent in conditions modulated by these receptors.

常见问题

Q. What synthetic routes are commonly employed for synthesizing this compound?

The synthesis typically involves constructing the thieno[2,3-c]pyridine core via cyclization of thiophene and pyridine precursors, followed by sequential functionalization. Key steps include:

  • Carbamoylation : Introduction of the 3-carbamoyl group using methyl isocyanate or carbamoyl chloride under basic conditions.
  • Benzamido Attachment : Coupling 3,5-dimethoxybenzoyl chloride via amide bond formation, often using coupling agents like EDCI or HOBt.
  • Esterification : Ethyl ester formation at the 6-position via nucleophilic substitution or alcoholysis. Reaction conditions (anhydrous solvents, inert atmosphere) are critical to prevent hydrolysis of sensitive groups .

Q. What analytical techniques confirm the compound’s structural integrity?

  • NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks. Ambiguous signals are resolved via 2D techniques (COSY, HSQC) .
  • X-ray Crystallography : Determines 3D conformation, bond angles, and intermolecular interactions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. Which functional groups are critical for its pharmacological activity?

The 3-carbamoyl group enhances hydrogen bonding with target proteins, the 3,5-dimethoxybenzamido moiety contributes to lipophilicity and π-π stacking, and the ethyl ester improves bioavailability via metabolic stability .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the thienopyridine core?

  • Solvent Selection : Anhydrous tetrahydrofuran (THF) or dichloromethane minimizes side reactions.
  • Temperature Control : Cyclization reactions often require reflux (60–80°C) for optimal ring closure.
  • Catalysts : Lewis acids (e.g., ZnCl2) or palladium catalysts accelerate heterocycle formation. Progress is monitored via TLC or HPLC, with intermediates purified via column chromatography .

Q. How can conflicting NMR data (e.g., overlapping proton signals) be resolved?

  • Deuterated Solvents : Reduce signal splitting caused by proton exchange.
  • Variable Temperature NMR : Resolves dynamic effects in flexible regions (e.g., dihydrothieno rings).
  • Computational Modeling : DFT calculations predict chemical shifts for comparison with experimental data .

Q. What strategies assess the compound’s bioactivity against cancer targets?

  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50 values against kinases (e.g., PI3K) using fluorescence-based assays.
  • Cell Viability : MTT or ATP-luciferase assays in cancer cell lines (e.g., HeLa, MCF-7).
    • In Vivo Models : Xenograft studies in mice evaluate tumor growth suppression.
  • Dosing : Administer via intraperitoneal injection (10–50 mg/kg) with vehicle controls.
    Activity is benchmarked against structurally similar analogs (e.g., methyl vs. ethyl esters) .

Q. How can low solubility in pharmacological assays be addressed?

  • Co-solvents : Use DMSO (≤0.1% v/v) to enhance aqueous solubility.
  • Prodrug Derivatization : Replace the ethyl ester with a more hydrophilic group (e.g., carboxylic acid).
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve delivery .

Q. What methodologies validate structure-activity relationships (SAR) for substituent modifications?

  • Analog Synthesis : Replace methoxy groups with halogens or alkyl chains to assess electronic/steric effects.
  • Docking Studies : Molecular dynamics simulations predict binding modes to targets (e.g., PARP1).
  • Bioassay Correlation : Compare IC50 values of analogs to identify pharmacophore requirements .

Q. How can purity discrepancies between synthetic batches be resolved?

  • HPLC Method : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove polar byproducts.
  • Elemental Analysis : Confirm stoichiometric consistency (C, H, N, S) .

Q. How are contradictions in biological activity data across studies addressed?

  • Assay Standardization : Use identical cell lines (ATCC-validated) and positive controls (e.g., doxorubicin).
  • Dose-Response Curves : Ensure linearity across concentrations (e.g., 1 nM–100 µM).
  • Replicate Experiments : Perform triplicate measurements with statistical analysis (p < 0.05) .

Q. Methodological Tables

Technique Application Example Conditions
X-ray Crystallography3D structure determinationCu-Kα radiation, 100 K, SHELX software
2D NMR (HSQC)Carbon-proton correlation mappingDMSO-d6, 500 MHz, 298 K
HRMSMolecular weight validationESI+ mode, resolution < 5 ppm
MTT AssayCell viability measurement48 h incubation, λ = 570 nm

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。